N-(pyridin-3-ylmethyl)ethanamine
Overview
Description
N-(pyridin-3-ylmethyl)ethanamine is an organic compound with the molecular formula C8H12N2. It is a clear yellow oil with a predicted boiling point of 217.5°C and a density of 0.967 g/cm³ . This compound is used as a reagent in organic synthesis, particularly in the synthesis of bis-nicotine derivatives, which act as inhibitors of cholinesterases and β-amyloid aggregation .
Mechanism of Action
Target of Action
N-(pyridin-3-ylmethyl)ethanamine, also known as N-Ethyl-N-(3-pyridylmethyl)amine, primarily targets the Neuronal acetylcholine receptor alpha-4 (CHRNA4) . This receptor is a type of nicotinic acetylcholine receptor, which is a neurotransmitter receptor .
Mode of Action
It is known that after binding acetylcholine, the achr responds by an extensive change in conformation that affects all subunits and leads to the opening of an ion-conducting channel across the plasma membrane permeable to sodium ions .
Biochemical Pathways
Given its target, it likely influences pathways involvingneurotransmission and ion channel regulation .
Pharmacokinetics
It’s known that the compound is slightly soluble in chloroform and methanol
Result of Action
Given its target, it likely influencesneuronal activity and could potentially affect conditions related to neurotransmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be under inert gas (nitrogen or Argon) at 2–8 °C . More research is needed to fully understand how environmental factors influence this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-3-ylmethyl)ethanamine can be synthesized from methyl nicotinate. The process involves the reduction of methyl nicotinate to the corresponding alcohol, followed by conversion to the amine using reagents such as lithium aluminum hydride (LiAlH4) or other reducing agents . The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like LiAlH4.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(pyridin-3-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of bis-nicotine derivatives.
Biology: The compound is used in the synthesis of [11C]EMPA, a potential PET tracer for orexin 2 receptors.
Industry: The compound’s role as a reagent in organic synthesis makes it valuable in the production of various pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)ethanamine
- N-(pyridin-4-ylmethyl)ethanamine
- N-methyl-N-ethylamine
Uniqueness
N-(pyridin-3-ylmethyl)ethanamine is unique due to its specific interaction with cholinesterases and β-amyloid proteins, making it particularly valuable in neurodegenerative disease research . Its structural analogs, such as N-(pyridin-2-ylmethyl)ethanamine and N-(pyridin-4-ylmethyl)ethanamine, may have similar properties but differ in their specific biological activities and applications .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-9-6-8-4-3-5-10-7-8/h3-5,7,9H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGROJTFSHJVVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405876 | |
Record name | N-(pyridin-3-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3000-75-7 | |
Record name | N-Ethyl-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3000-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(pyridin-3-ylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl[(pyridin-3-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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